Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-, involves several steps. One common method is the reaction of 3-cyclopropyl-2,2-diphenyl-3-oxetanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: It can be reduced using hydride donors such as lithium aluminum hydride or sodium borohydride, resulting in the formation of silane derivatives.
Scientific Research Applications
Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-, has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Research is ongoing to explore its potential as a component in pharmaceutical formulations.
Industry: It is used in the production of advanced materials, including coatings and adhesives
Mechanism of Action
The mechanism of action of Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-, involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a useful reagent in various chemical reactions. The compound’s unique structure allows it to participate in radical reactions, hydrosilylation, and other processes .
Comparison with Similar Compounds
Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-, can be compared with other silane compounds such as:
Trimethylsilane: A simpler silane compound with the formula (CH3)3SiH.
Diphenylsilane: A silane compound with two phenyl groups attached to the silicon atom.
Triphenylsilane: A silane compound with three phenyl groups attached to the silicon atom
The uniqueness of Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-, lies in its complex structure, which includes a cyclopropyl group and an oxetanyl ring, providing it with distinct chemical properties and reactivity .
Properties
CAS No. |
89867-79-8 |
---|---|
Molecular Formula |
C21H26O2Si |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(3-cyclopropyl-2,2-diphenyloxetan-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C21H26O2Si/c1-24(2,3)23-20(17-14-15-17)16-22-21(20,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13,17H,14-16H2,1-3H3 |
InChI Key |
HUNUJXJOEDPVMS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1(COC1(C2=CC=CC=C2)C3=CC=CC=C3)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.